4-(3-Fluorophenyl)oxane-4-carbonitrile
Description
4-(3-Fluorophenyl)oxane-4-carbonitrile is a substituted tetrahydropyran (oxane) derivative featuring a fluorinated aromatic ring at the 4-position of the oxane ring and a nitrile group. Its structure combines the conformational rigidity of the oxane ring with the electronic effects of the fluorine atom and the nitrile group, which may influence its reactivity, solubility, and interactions in biological systems.
Properties
IUPAC Name |
4-(3-fluorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQMVJXZOBQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)oxane-4-carbonitrile typically involves the following steps:
Reduction of 3-fluorobenzoic acid to 3-fluorobenzyl alcohol: This step is achieved using a reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation of 3-fluorobenzyl alcohol: The resulting 3-fluorobenzyl alcohol is then alkylated using n-butyllithium to form 3-fluorobenzyl lithium.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenyl)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Oxidation: Formation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Formation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Fluorophenyl)oxane-4-carbonitrile is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile ()
4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile ()
- Substituent : 4-Trifluoromethylbenzyl group.
- This derivative is used in pharmaceutical research for its enhanced pharmacokinetic properties .
4-(Dibenzylamino)oxane-4-carbonitrile ()
- Substituent: Dibenzylamino group.
- Key Differences: The amino group introduces basicity and hydrogen-bonding capability, which are absent in the fluorophenyl derivative. This structural variation may alter binding affinity in biological targets .
Cyclohexane and Chromene Derivatives
4-Cyano-4-(4-fluorophenyl)cyclohexanone ()
- Core Structure: Cyclohexanone vs. oxane.
- This compound’s conformational flexibility may reduce metabolic stability relative to the rigid oxane framework .
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile ()
- Core Structure : Chromene fused with a naphthalene system.
- Key Differences : The extended π-system in chromene derivatives enhances UV absorption and fluorescence properties, making them suitable for optoelectronic applications. The 3-fluorophenyl-oxane derivative lacks this conjugation .
Pyrimidine and Quinoline Derivatives
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()
4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile ()
- Core Structure: Octahydroquinoline.
- Key Differences: The saturated quinoline system provides a rigid, bicyclic framework with demonstrated cardiotonic activity. The oxane derivative’s monocyclic structure may offer different pharmacokinetic profiles .
Electronic Effects of Substituents
- Fluorine vs.
- Nitrile Group: The nitrile’s strong dipole moment improves crystallinity and thermal stability, as seen in analogs like 4-cyano-4-(4-fluorophenyl)cyclohexanone .
Solubility and Lipophilicity
- Methoxy Substitution : Increases water solubility (e.g., ), whereas fluorine and trifluoromethyl groups enhance lipid membrane permeability .
- Chromene vs. Oxane : Chromene derivatives () exhibit lower solubility in aqueous media due to extended aromaticity, contrasting with the oxane derivative’s moderate polarity .
Data Tables
Table 1. Structural Analogs of 4-(3-Fluorophenyl)oxane-4-carbonitrile
Biological Activity
4-(3-Fluorophenyl)oxane-4-carbonitrile is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies concerning this compound.
Chemical Structure and Properties
The molecular formula for this compound is C10H8FNO, with a molecular weight of approximately 179.18 g/mol. It features a fluorinated phenyl group, which is known to influence biological activity through various mechanisms, including enhanced lipophilicity and altered receptor interactions.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an anti-cancer agent, anti-inflammatory compound, and enzyme inhibitor.
1. Anti-Cancer Activity
Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism : The cytotoxicity is believed to be mediated through the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays.
2. Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In Vitro Studies : Inflammatory markers such as IL-6 and TNF-alpha were significantly reduced in macrophages treated with this compound.
- Animal Models : In vivo studies demonstrated a reduction in paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.
3. Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Enzyme Targets : Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Kinetic Studies : Kinetic assays revealed that this compound acts as a competitive inhibitor of COX enzymes.
Case Study 1: Cytotoxicity Assessment
A study was conducted to evaluate the cytotoxic effects of this compound on various tumor cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Apoptosis induction |
| HeLa | 25 | Apoptosis induction |
Table 1: Cytotoxicity of this compound on tumor cell lines.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects, the following results were noted:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 25 |
| High Dose (50 mg/kg) | 45 |
Table 2: Effects of this compound on carrageenan-induced paw edema.
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Enzyme Inhibition : Competitive inhibition of COX enzymes affecting prostaglandin synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
